molecular formula C7H6ClF B1621095 (Chlorofluoromethyl)benzene CAS No. 7111-89-9

(Chlorofluoromethyl)benzene

Cat. No.: B1621095
CAS No.: 7111-89-9
M. Wt: 144.57 g/mol
InChI Key: DFBOAQFUHCAEAE-UHFFFAOYSA-N
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Description

(Chlorofluoromethyl)benzene, also known by its chemical formula C7H6ClF, is an aromatic compound featuring a benzene ring substituted with a chlorofluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chlorofluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives, where a methyl group on the benzene ring is substituted with a chlorofluoromethyl group. This process typically requires the presence of halogenating agents such as chlorine and fluorine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Mechanism of Action

The mechanism by which (Chlorofluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the chlorofluoromethyl group interacts with electrophiles, leading to the formation of new chemical bonds. This process is facilitated by the electron-donating and electron-withdrawing properties of the substituents on the benzene ring .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

[chloro(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBOAQFUHCAEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381283
Record name (Chlorofluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7111-89-9
Record name (Chlorofluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chlorofluoromethyl)benzene
Reactant of Route 2
(Chlorofluoromethyl)benzene
Reactant of Route 3
(Chlorofluoromethyl)benzene
Reactant of Route 4
(Chlorofluoromethyl)benzene
Reactant of Route 5
(Chlorofluoromethyl)benzene
Reactant of Route 6
(Chlorofluoromethyl)benzene

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